tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 2-amino-1-(oxolan-3-yl)ethyl moiety. The oxolane (tetrahydrofuran) ring at the 3-position introduces stereochemical complexity and influences solubility and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions . Its structural stability under basic conditions and ease of deprotection under acidic conditions make it a preferred choice in peptide and heterocyclic chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-9(6-12)8-4-5-15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJBBQJKKADKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method includes the reaction of tert-butyl carbamate with 2-amino-1-(oxolan-3-yl)ethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to release the primary amine:
| Parameter | Details | Source |
|---|---|---|
| Reagent | Trifluoroacetic acid (TFA) | |
| Solvent | Dichloromethane (DCM)/methanol | |
| Conditions | Room temperature, 2 hours | |
| Product | Free amine (as TFA salt) |
This reaction is critical for generating reactive amine intermediates in drug discovery .
Hydrolysis Reactions
The carbamate linkage undergoes hydrolysis under acidic or basic conditions:
| Condition | Reaction Outcome | Source |
|---|---|---|
| Acidic (e.g., HCl) | Cleavage to yield 2-amino-1-(oxolan-3-yl)ethylamine and tert-butanol | |
| Basic (e.g., NaOH) | Similar cleavage with formation of sodium carbonate byproducts |
Hydrolysis kinetics depend on pH, temperature, and solvent polarity.
Functional Group Transformations
The primary amine participates in nucleophilic reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides:
textRCOCl + tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate → RCONH-[2-(oxolan-3-yl)ethyl] + HCl
Typical conditions: Base (e.g., TEA) in DCM .
Reductive Alkylation
Forms secondary amines via reaction with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN).
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.
-
Oxidation : The oxolane ring is susceptible to ring-opening under strong oxidative conditions (e.g., KMnO₄) .
Comparative Reactivity
The oxolane ring’s position (3-yl vs. 4-yl) influences steric and electronic effects:
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex molecules and can act as a protecting group for amines, enabling selective reactions without interfering with other functional groups.
Biological Research
In biological studies, tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is employed to investigate enzyme mechanisms and interactions. Its structure allows it to function as a substrate in enzymatic reactions, providing insights into enzyme kinetics and inhibition.
Pharmaceutical Development
The compound is valuable in pharmaceutical chemistry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their therapeutic potential, including anti-cancer and neuroprotective activities, indicating its relevance in drug discovery.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for diverse applications in chemical manufacturing.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antitumor properties. The compound was shown to inhibit the growth of several cancer cell lines more effectively than standard chemotherapeutics like cisplatin. The mechanism involved increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Case Study 2: Neuroprotective Effects
In a neuropharmacological investigation, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing neuronal apoptosis and suggesting potential therapeutic applications for neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth of cancer cell lines; induces apoptosis via ROS increase. | Journal of Medicinal Chemistry |
| Neuroprotective | Enhances antioxidant enzyme activity; reduces neuronal apoptosis under oxidative stress conditions. | Neuropharmacological Study |
| Enzyme Mechanism Studies | Used as a substrate to study enzyme kinetics and inhibition mechanisms. | Biological Research |
| Pharmaceutical Synthesis | Serves as an intermediate in developing active pharmaceutical ingredients. | Pharmaceutical Chemistry |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with receptors and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
*Estimated based on structural similarity to .
Biological Activity
Tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate, a compound with potential therapeutic applications, has garnered interest due to its unique structure and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a tert-butyl group and an oxolane (tetrahydrofuran) moiety, which contributes to its biological properties. The synthesis typically involves coupling reactions between amino acids or their derivatives and carbamate precursors. A typical synthetic route can be summarized as follows:
- Formation of the oxolane ring : This is achieved through intramolecular reactions involving suitable precursors.
- Coupling with tert-butyl carbamate : The oxolane derivative is then reacted with tert-butyl carbamate under acidic or basic conditions to yield the final product.
This compound exhibits several biological activities that can be categorized as follows:
- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, particularly against viruses like Hepatitis B (HBV) and SARS-CoV. The mechanism appears to involve interference with viral protein synthesis and replication cycles .
- Protease Inhibition : Research has shown that derivatives of this compound can act as inhibitors of cysteine proteases, which are crucial for viral maturation and replication. The inhibitory activity is often quantified using IC50 values in fluorometric assays .
Case Studies
- Hepatitis B Virus (HBV) : In vitro studies demonstrated that this compound showed significant antiviral activity against HBV. The compound inhibited HBV replication by targeting specific viral proteins involved in the replication process .
- SARS-CoV Protease Inhibition : A study assessing the efficacy of various peptidomimetic compounds against SARS-CoV 3CL protease found that modifications similar to those in this compound enhanced inhibitory activity significantly, suggesting potential for therapeutic development against coronaviruses .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
